molecular formula C22H18N4O3 B2791497 N-(3-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941920-58-7

N-(3-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No. B2791497
CAS RN: 941920-58-7
M. Wt: 386.411
InChI Key: BOQITROFNZPQEA-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide, also known as APPA, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. APPA belongs to the pyrazolopyrazine family and has shown promising results in various in vitro and in vivo studies.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves its ability to inhibit various enzymes, including COX-2, 5-LOX, and MMP-9. By inhibiting these enzymes, N-(3-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide can reduce inflammation, inhibit tumor growth, and prevent cancer cell invasion and metastasis. N-(3-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which are crucial processes for cancer progression.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide has been shown to have various biochemical and physiological effects in preclinical studies. It can reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, and inhibit the activation of NF-κB, which is a key regulator of inflammation. N-(3-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide has also been shown to reduce the levels of prostaglandins, which are involved in pain and inflammation. In addition, N-(3-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide can induce cell cycle arrest and apoptosis in cancer cells, which can prevent cancer progression.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is its potent inhibitory activity against various enzymes, which makes it a promising candidate for the development of novel therapeutics. N-(3-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide has also shown good bioavailability and pharmacokinetic properties, which are crucial factors for drug development. However, the limitations of N-(3-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide include its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on N-(3-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide. One of the potential applications of N-(3-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is in the development of novel anti-inflammatory and analgesic drugs. N-(3-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide can also be explored as a potential anticancer agent, either alone or in combination with other chemotherapeutic agents. Further studies are needed to investigate the safety, efficacy, and pharmacokinetic properties of N-(3-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide in vivo. In addition, the development of novel formulations and delivery systems for N-(3-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide can improve its solubility and bioavailability, which can enhance its therapeutic potential.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves the reaction between 3-acetylphenylhydrazine and 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid in the presence of a coupling agent. The reaction yields N-(3-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide as a yellow solid with a high purity level.

Scientific Research Applications

N-(3-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has shown significant antitumor, anti-inflammatory, and analgesic effects in preclinical studies. N-(3-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide has also demonstrated potent inhibitory activity against a wide range of enzymes, including COX-2, 5-LOX, and MMP-9, which are involved in inflammation and cancer progression.

properties

IUPAC Name

N-(3-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-15(27)17-8-5-9-18(12-17)23-21(28)14-25-10-11-26-20(22(25)29)13-19(24-26)16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQITROFNZPQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

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